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molecular formula C17H14FNO3S B6335086 [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol CAS No. 881673-32-1

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol

Cat. No. B6335086
M. Wt: 331.4 g/mol
InChI Key: ZXRDSWPUNWAPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Using {1-[(4-fluorophenyl)sulfonyl]-5-phenyl-1H-pyrrol-3-yl}methanol (405 mg), tetra-n-propylammonium perruthenate (42 mg), N-methylmorpholine N-oxide (247 mg) and molecular sieves 4A powder (1.0 g), a procedure as in Reference Example 6 was performed to give the title compound as a brown oil (yield 321 mg, 80%).
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
powder
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
42 mg
Type
catalyst
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:14][C:13]([CH2:22][OH:23])=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C[N+]1([O-])CCOCC1>[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([N:11]2[C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:14][C:13]([CH:22]=[O:23])=[CH:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
405 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)CO
Step Two
Name
Quantity
247 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
powder
Quantity
1 g
Type
reactant
Smiles
Step Five
Name
Quantity
42 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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